(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(mesityl)methanone
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Overview
Description
The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(mesityl)methanone” is a heterocyclic compound that is presumed to contain a triazole ring, a pyrrolidine ring, and a mesityl group attached to a methanone moiety. This structure suggests potential biological activity due to the presence of the triazole and pyrrolidine, which are common in pharmacologically active molecules.
Synthesis Analysis
While the specific synthesis of “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(mesityl)methanone” is not detailed in the provided papers, similar heterocyclic compounds have been synthesized through various methods. For instance, the synthesis of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone involved the condensation of specific precursors to form a bioisostere of an aldose reductase inhibitor with increased potency . This suggests that the synthesis of our compound of interest might also involve condensation reactions or other common organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity. The presence of a triazole ring in the compound indicates a potential for interaction with biological targets, as triazoles are known to mimic the peptide bond and can act as enzyme inhibitors. The pyrrolidine ring is a common feature in many drugs and can confer improved pharmacokinetic properties .
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the functional groups present. The triazole ring might participate in nucleophilic substitution reactions, while the ketone could be involved in condensation reactions. The mesityl group could affect the overall reactivity and stability of the compound, potentially making it less susceptible to oxidative degradation.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of the triazole and pyrrolidine rings could affect the compound's solubility, boiling point, and melting point. The electronic properties of the mesityl group could influence the compound's UV absorption characteristics, which is important for its identification and quantification. The compound's stability, both chemical and thermal, would be an important consideration for its storage and use in biological experiments.
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibitive properties on various metals in acidic media. For instance, 1,2,3-triazole derivatives were investigated as corrosion inhibitors for mild steel in acidic conditions, demonstrating the ability to adsorb on metal surfaces and protect them from corrosion. These compounds engage with the metal surface through the donation of electrons from nitrogen atoms or by accepting electrons, showcasing their potential utility in industrial applications to prolong the lifespan of metal structures and components (Ma et al., 2017).
Pharmacological Applications
Triazole and pyrrolidinyl motifs are prevalent in medicinal chemistry due to their versatile pharmacological profiles. For example, triazole-containing compounds have shown promise as sodium channel blockers and anticonvulsant agents. A study synthesized novel triazinyl pyrrolidinyl methanone derivatives, demonstrating potent anticonvulsant activity in preclinical models. This highlights the potential of such compounds in the development of new therapeutic agents for the treatment of epilepsy and related neurological disorders (Malik & Khan, 2014).
Material Science
In the realm of material science, the structural and electronic properties of triazole derivatives have been explored for various applications. The molecular structure, electronic properties, and potential applications of compounds containing triazole groups have been analyzed through experimental and computational methods. These studies contribute to our understanding of how such compounds interact at the molecular level and pave the way for their incorporation into advanced materials and devices (Gumus et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3-(triazol-1-yl)pyrrolidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-8-12(2)15(13(3)9-11)16(21)19-6-4-14(10-19)20-7-5-17-18-20/h5,7-9,14H,4,6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMXIUVHCVLCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCC(C2)N3C=CN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(mesityl)methanone |
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